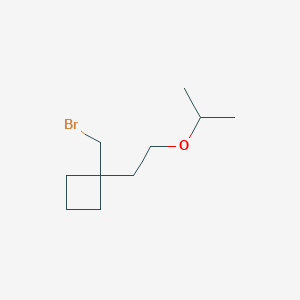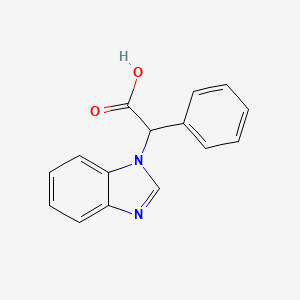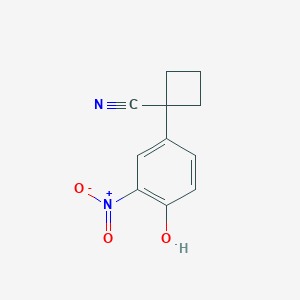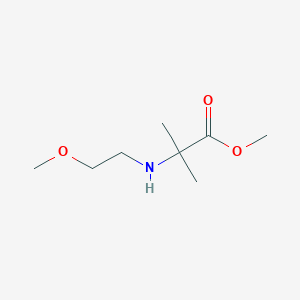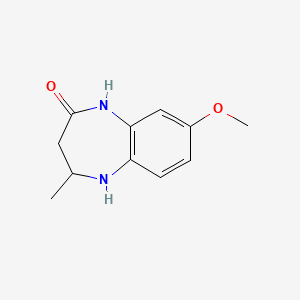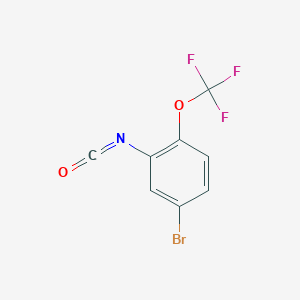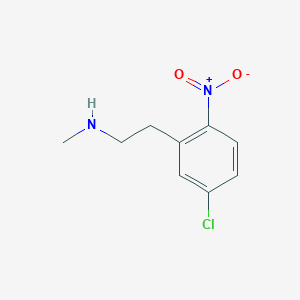
2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with an amine group attached to an ethane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine typically involves multiple steps:
Nitration: The starting material, 5-chloro-2-nitroaniline, is synthesized by nitrating 5-chloroaniline using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The nitroaniline is then alkylated using ethyl bromide in the presence of a base such as potassium carbonate to form 2-(5-chloro-2-nitrophenyl)ethan-1-amine.
Methylation: Finally, the amine group is methylated using methyl iodide in the presence of a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and alkylation steps to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles like amines or thiols.
Oxidation: The amine group can be oxidized to a nitroso or nitro compound using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium amide (NaNH2) or thiourea in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Reduction: 2-(5-Chloro-2-aminophenyl)-N-methylethan-1-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(5-Chloro-2-nitrosophenyl)-N-methylethan-1-amine or 2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
This compound can be used in the development of biological probes due to its ability to undergo specific reactions with biomolecules. It can be tagged with fluorescent markers for imaging studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The presence of both nitro and amine groups makes it a candidate for the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its structural features allow for the production of colorants with specific properties.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine depends on its application. In biological systems, it may interact with enzymes or receptors through its amine group, forming hydrogen bonds or ionic interactions. The nitro group can participate in redox reactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Chloro-2-nitrophenyl)ethan-1-amine: Lacks the N-methyl group, which may affect its reactivity and biological activity.
2-(5-Bromo-2-nitrophenyl)-N-methylethan-1-amine: Similar structure but with a bromo group instead of a chloro group, which can influence its chemical properties and reactivity.
2-(5-Chloro-2-nitrophenyl)-N-ethylethan-1-amine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
2-(5-Chloro-2-nitrophenyl)-N-methylethan-1-amine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H11ClN2O2 |
|---|---|
Poids moléculaire |
214.65 g/mol |
Nom IUPAC |
2-(5-chloro-2-nitrophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11ClN2O2/c1-11-5-4-7-6-8(10)2-3-9(7)12(13)14/h2-3,6,11H,4-5H2,1H3 |
Clé InChI |
GQITYWUHQVAPGO-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


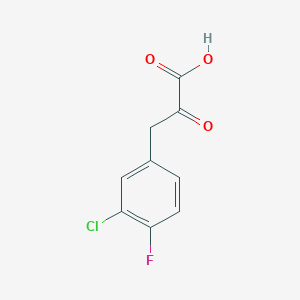
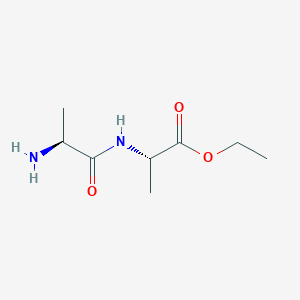
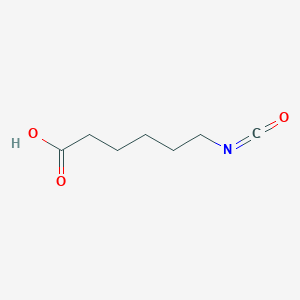
![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13521700.png)
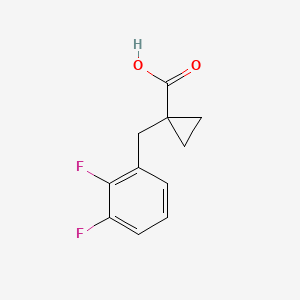
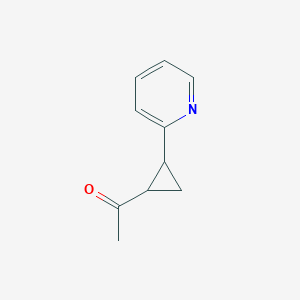
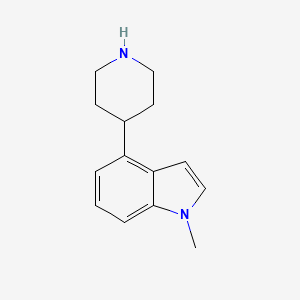
![(2,2-Dimethylpropyl)[(thiophen-3-yl)methyl]amine](/img/structure/B13521726.png)
